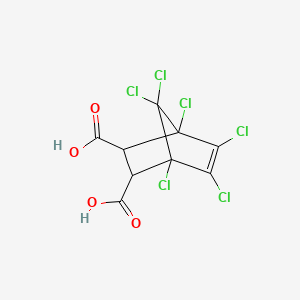
氯代烯酸
描述
Chlorendic acid, also known as 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]-hept-5-ene-2,3-dicarboxylic acid, is a chlorinated carboxylic acid. It is widely used in the synthesis of flame retardants and polymers. This compound is a common breakdown product of several organochlorine insecticides and is known for its high stability and resistance to hydrolytic dechlorination .
科学研究应用
Chlorendic acid has a wide range of applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of unsaturated flame-retardant polyester resins and plasticizers.
Medicine: Limited applications in medicine, primarily related to its use in research on environmental pollutants.
作用机制
Target of Action
Chlorendic acid is a chlorinated carboxylic acid used in the synthesis of some flame retardants and polymers . It is a common breakdown product of several organochlorine insecticides
Mode of Action
The mode of action of chlorendic acid is primarily through its role as an intermediate in the synthesis of flame retardants and polymers . It is also used as a hardening agent in epoxy resins used in the manufacture of printed circuit boards . When heated, it loses water at 200 °C, forming an anhydride with a melting point of 230–235 °C .
Biochemical Pathways
It has been suggested that the oxidative degradation of chlorendic acid occurs through the production of fenton-mediated hydroxyl radicals . This suggests that chlorendic acid may influence oxidative stress pathways in organisms.
Pharmacokinetics
It is known that chlorendic acid is slightly soluble in water and nonpolar organic solvents (eg, benzene, hexane, carbon tetrachloride), and it is easily soluble in slightly polar organic solvents (ethanol, methanol, acetone) . These properties may influence its bioavailability and distribution within the body.
Result of Action
It has been observed that several fungal isolates could degrade chlorendic acid in liquid media up to 45% . The chlorendic acid degrading fungal isolates produced higher levels of hydroxyl radicals when exposed to the pollutant when compared to non-exposed controls .
Action Environment
The action of chlorendic acid can be influenced by environmental factors. For instance, it has been observed that the presence of fungi in a chlorendic acid polluted soil can degrade this highly chlorinated organic pollutant . This suggests that the efficacy and stability of chlorendic acid can be influenced by the presence of certain microorganisms in the environment.
生化分析
Biochemical Properties
Chlorendic acid plays a significant role in biochemical reactions, particularly in the synthesis of oligoesters with potential flame retardant properties . It interacts with aliphatic diols to form these oligoesters, and the degradation by chlorine radicals is responsible for the flame retardancy . Chlorendic acid also forms salts with metals and esters, which are crucial in various biochemical processes .
Cellular Effects
Chlorendic acid affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with chlorine radicals can lead to changes in cellular metabolism, impacting the overall cellular function . Additionally, chlorendic acid’s stability and resistance to degradation make it a persistent compound in cellular environments .
Molecular Mechanism
The molecular mechanism of chlorendic acid involves its binding interactions with biomolecules and enzyme inhibition or activation. Chlorendic acid can inhibit certain enzymes involved in cellular metabolism, leading to changes in gene expression and cellular function . The compound’s ability to form salts and esters also plays a role in its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chlorendic acid change over time. The compound is stable and resistant to degradation, which means its effects can persist over long periods . Studies have shown that chlorendic acid can have long-term effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of chlorendic acid vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed in studies, indicating that there is a specific dosage range where chlorendic acid’s effects become significant .
Metabolic Pathways
Chlorendic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s interaction with chlorine radicals and its ability to form salts and esters play a crucial role in its metabolic activity . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Chlorendic acid is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation within cellular compartments . The stability and resistance to degradation of chlorendic acid also influence its transport and distribution .
Subcellular Localization
The subcellular localization of chlorendic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Chlorendic acid’s ability to form salts and esters also plays a role in its subcellular localization .
准备方法
Synthetic Routes and Reaction Conditions: Chlorendic acid is industrially produced through a Diels-Alder reaction. This involves the reaction of hexachlorocyclopentadiene with maleic anhydride in a solvent such as monochlorobenzene at elevated temperatures . The reaction yields chlorendic anhydride, which can be hydrolyzed to form chlorendic acid.
Industrial Production Methods: The industrial production of chlorendic acid typically involves the following steps:
Reaction: Hexachlorocyclopentadiene and maleic anhydride are reacted in a solvent at elevated temperatures.
Hydrolysis: The resulting chlorendic anhydride is hydrolyzed to chlorendic acid using an aqueous base.
Purification: The crude product is purified through crystallization or other suitable methods to obtain high-purity chlorendic acid.
化学反应分析
Types of Reactions: Chlorendic acid undergoes various chemical reactions, including:
Oxidation: Chlorendic acid can be oxidized to form chlorinated derivatives.
Reduction: Reduction reactions can convert chlorendic acid to less chlorinated compounds.
Substitution: Chlorendic acid can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Chlorinated derivatives of chlorendic acid.
Reduction: Less chlorinated compounds.
Substitution: Compounds with substituted functional groups.
相似化合物的比较
Hexachlorocyclopentadiene: A precursor in the synthesis of chlorendic acid.
Maleic Anhydride: Reacts with hexachlorocyclopentadiene to form chlorendic anhydride.
Chlorendic Anhydride: The anhydride form of chlorendic acid, used in similar applications.
Uniqueness: Chlorendic acid is unique due to its high chlorine content and stability, making it an effective flame retardant. Its resistance to hydrolytic dechlorination and ability to form stable salts and esters further distinguish it from other similar compounds .
属性
IUPAC Name |
1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl6O4/c10-3-4(11)8(13)2(6(18)19)1(5(16)17)7(3,12)9(8,14)15/h1-2H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKGDNKYTKCJKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl6O4 | |
| Record name | CHLORENDIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18073 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020268 | |
| Record name | Chlorendic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorendic acid appears as fine white free-flowing crystals or white powder. Odorless. (NTP, 1992), White odorless solid; [CAMEO] | |
| Record name | CHLORENDIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18073 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlorendic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4288 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in nonpolar organic solvents (e.g., benzene); readily soluble in methanol, ethanol and acetone, In water, 0.35 g/100 g @ 25 °C | |
| Record name | CHLORENDIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18073 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORENDIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2915 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.95 (NTP, 1992) - Less dense than water; will float | |
| Record name | CHLORENDIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18073 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.00000003 [mmHg], 1.4X10-8 mm Hg @ 25 °C /Estimated/ | |
| Record name | Chlorendic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4288 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHLORENDIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2915 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystalline solid | |
CAS No. |
115-28-6 | |
| Record name | CHLORENDIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18073 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlorendic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorendic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHLORENDIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | CHLORENDIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlorendic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,5,6,7,7-hexachloro-8,9,10-trinorborn-5-ene-2,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORENDIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2915 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
406 to 410 °F (NTP, 1992), 208-210 °C, sealed tube; 230-235 °C, open tube, Melting point: decomposes to the anhydride. | |
| Record name | CHLORENDIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18073 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORENDIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2915 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure and formula of chlorendic acid?
A1: Chlorendic acid, also known as 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, is a highly chlorinated dicarboxylic acid. Its molecular formula is C9H6Cl6O4.
Q2: What is the molecular weight of chlorendic acid?
A2: The molecular weight of chlorendic acid is 380.83 g/mol.
Q3: Are there any spectroscopic data available for chlorendic acid?
A3: Yes, infrared (IR) spectroscopy has been utilized to study maleate/fumarate isomerization in unsaturated polyesters containing chlorendic acid. []
Q4: What are the primary applications of chlorendic acid?
A4: Chlorendic acid is primarily used as a reactive flame retardant, a chemical intermediate, a hardening agent, and an extreme pressure lubricant. [] It's also widely used in the production of fire-retardant polyester resins and plasticizers. [, ]
Q5: How does the structure of chlorendic acid contribute to its flame-retardant properties?
A5: The high chlorine content in chlorendic acid plays a crucial role in its flame-retardant properties. [, ] When exposed to heat, chlorendic acid releases chlorine radicals, which can interrupt the radical chain reactions involved in combustion.
Q6: Does the incorporation of chlorendic acid affect the thermal stability of materials?
A6: Research indicates that incorporating chlorendic acid into polyesters can influence their thermal stability. [, , ] The specific effects depend on the molar ratio of chlorendic acid to other components like isophthalic acid.
Q7: How does chlorendic acid compare to other flame retardants in terms of performance?
A7: While chlorendic acid is an effective flame retardant, it's important to consider alternatives. Maleic acid, for instance, has shown significant potential in reducing smoke and toxic gases during the burning of polyurethane foams. []
Q8: How does chlorendic acid perform in different environmental conditions?
A8: Research has investigated the stability of chlorendic acid under various conditions. For instance, its degradation in aqueous TiO2 suspensions under UV radiation was found to follow a Langmuir-Hinshelwood type equation, indicating strong adsorption. [] This information is crucial for understanding its persistence and fate in the environment.
Q9: Is chlorendic acid toxic? What are the potential health effects of exposure?
A9: Yes, chlorendic acid is considered toxic. Studies have shown it to be a carcinogen in rodents, causing an increased incidence of liver tumors. [, , ] Exposure can cause skin, eye, and respiratory tract irritation. []
Q10: How is chlorendic acid metabolized and excreted in the body?
A10: Studies in rats revealed that chlorendic acid is absorbed, metabolized primarily in the liver, and excreted mainly through bile into the feces. []
Q11: What are the byproducts of chlorendic acid degradation?
A12: Photocatalytic degradation of chlorendic acid in the presence of TiO2 produces HCl, H2O, and chlorendic acid anhydride as the main byproducts. [] Research also suggests the formation of other byproducts like formic acid, chloride, and chlorate during electrochemical degradation. [] Further research is needed to assess the toxicity and environmental fate of these byproducts.
Q12: What analytical techniques are used to quantify chlorendic acid?
A14: Common methods for chlorendic acid quantification include high-performance liquid chromatography (HPLC) with UV detection [, , ] and gas chromatography equipped with an electron capture detector. []
Q13: What computational chemistry methods are used to study chlorendic acid?
A15: While specific computational studies on chlorendic acid are not detailed in the provided papers, QSAR (Quantitative Structure-Activity Relationship) models are commonly employed to predict the toxicity and environmental fate of chemicals. []
Q14: What are the future research directions for understanding and mitigating the risks associated with chlorendic acid?
A16:
Bioremediation: Further exploration of fungal and microbial degradation pathways for efficient bioremediation strategies. [] * Alternative Flame Retardants: Continued research and development of safer and more environmentally friendly alternatives. [] * Toxicity of Byproducts: In-depth investigation into the toxicological profiles and environmental fate of chlorendic acid degradation byproducts. [, ]* Analytical Method Development:* Development of more sensitive and specific analytical methods for the detection and quantification of chlorendic acid and its byproducts in various environmental matrices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


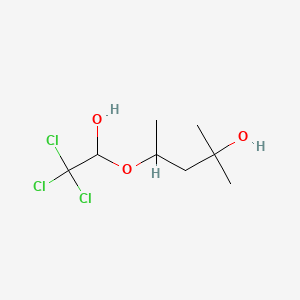
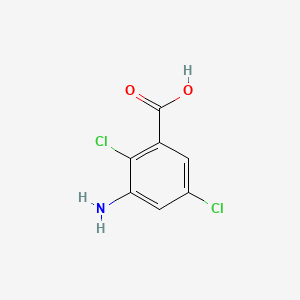

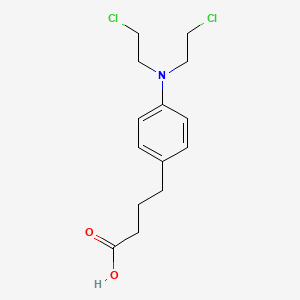
![(2S)-1-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1668638.png)
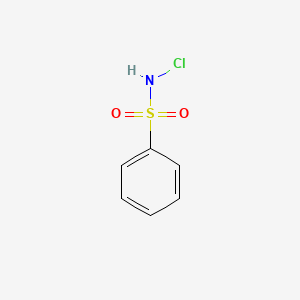
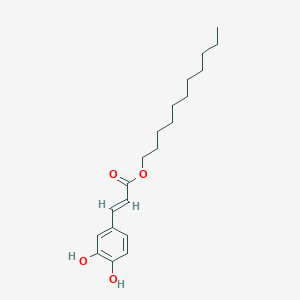

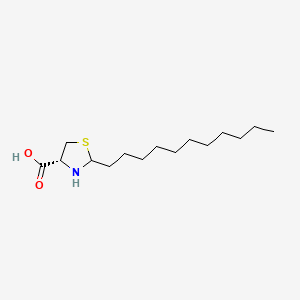
![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B1668647.png)




